

In-Depth Technical Guide to 4-Nitropyridine N-oxide-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitropyridine N-oxide-d4

Cat. No.: B147375

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This guide provides a comprehensive overview of **4-Nitropyridine N-oxide-d4**, a deuterated isotopologue of the well-known quorum sensing inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Commercial Availability

4-Nitropyridine N-oxide-d4 is available from several commercial suppliers specializing in isotopically labeled compounds for research purposes. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:

- Pharmaffiliates[1]
- Santa Cruz Biotechnology
- Toronto Research Chemicals
- CDN Isotopes

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-Nitropyridine N-oxide and its deuterated analog.



Property	4-Nitropyridine N- oxide	4-Nitropyridine N- oxide-d4	Reference(s)
CAS Number	1124-33-0	119673-94-8	[1][2]
Molecular Formula	C5H4N2O3	C5D4N2O3	[1][2]
Molecular Weight	140.10 g/mol	144.12 g/mol	[1][2]
Appearance	Yellow to brown crystalline solid	-	
Melting Point	159-162 °C	-	_
LogP	-0.55	-	[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Nitropyridine N-oxide-d4** is not readily available in the public domain, it can be reasonably inferred by adapting established methods for the synthesis of the non-deuterated analog and incorporating a deuterated starting material. The general synthetic approach involves the nitration of pyridine-N-oxide. For the deuterated version, pyridine-d5 N-oxide would be the logical starting material.

General Synthesis of 4-Nitropyridine N-oxide

A common method for the synthesis of 4-Nitropyridine N-oxide is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4]

Reaction:

Pyridine-N-oxide → 4-Nitropyridine N-oxide

Reagents and Conditions:

- Pyridine-N-oxide
- Fuming Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)



Reaction Temperature: 90-130°C[3][4]

Reaction Time: Several hours

Illustrative Experimental Protocol (for non-deuterated compound):

- Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to furning nitric acid.
- Reaction: To a separate flask containing pyridine-N-oxide, slowly add the prepared nitrating
 mixture while maintaining the reaction temperature. Heat the mixture to the desired
 temperature (e.g., 90-130°C) and maintain for several hours.[3][4]
- Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice.
 Carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.[3][4]
- Isolation: The product, 4-Nitropyridine N-oxide, will precipitate as a solid and can be collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/chloroform mixture.

Note on Deuterated Synthesis: To synthesize **4-Nitropyridine N-oxide-d4**, one would start with pyridine-d5 N-oxide and follow a similar nitration procedure. The deuterated starting material can be prepared by the oxidation of pyridine-d5. It is crucial to use deuterated solvents where appropriate during workup and purification to avoid H/D exchange.

Spectroscopic Data

Detailed spectroscopic data for **4-Nitropyridine N-oxide-d4** is not widely published. However, the data for the non-deuterated compound can serve as a reference. The primary difference in the spectra will be the absence of signals corresponding to the pyridine ring protons in the ¹H NMR spectrum of the d4 analog and the presence of C-D couplings in the ¹³C NMR spectrum.

4-Nitropyridine N-oxide (Non-deuterated) Spectroscopic Data



Spectroscopy	Data	Reference(s)
¹ H NMR	Spectra available, but specific peak assignments not tabulated in search results.	[2][5]
¹³ C NMR	Spectra available, but specific peak assignments not tabulated in search results.	[2][5]
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 140. Key fragments: m/z 110, 94, 80, 66.	[6]
Infrared (IR) Spectroscopy	Spectra available, characteristic peaks for N-O and NO ₂ stretching are expected.	[2][7][8][9]

Applications in Drug Development: Quorum Sensing Inhibition

4-Nitropyridine N-oxide is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

Mechanism of Action

The primary target of 4-Nitropyridine N-oxide in P. aeruginosa is believed to be the LasR protein, a key transcriptional regulator in the las quorum sensing system.[10] The las system is at the top of a hierarchical signaling cascade that also controls the rhl and pqs quorum sensing systems.[11][12][13] By binding to LasR, 4-Nitropyridine N-oxide likely prevents the binding of the natural autoinducer molecule, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes.

Signaling Pathway and Experimental Workflow

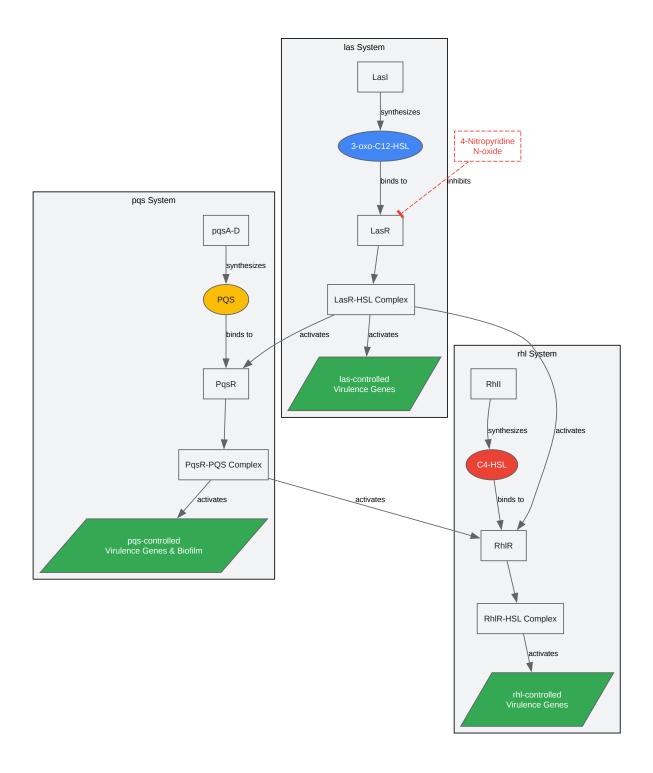




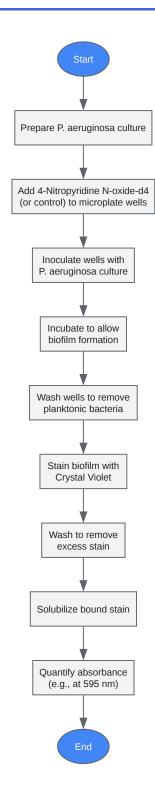


The following diagrams illustrate the P. aeruginosa quorum sensing pathway and a general workflow for a biofilm inhibition assay.









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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Nitropyridine N-oxide-d4 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147375#commercial-suppliers-for-4-nitropyridine-n-oxide-d4]

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